

REV-5901: A Dual-Action Modulator of the Leukotriene Pathway

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Compound of Interest

Compound Name: REV 5901

Cat. No.: B1663037

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An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Executive Summary: REV-5901, chemically identified as α -pentyl-3-(2-quinolinylmethoxy)-benzenemethanol, is a potent and orally active agent that exhibits a dual mechanism of action targeting the leukotriene signaling cascade. It functions as both a competitive antagonist of peptidoleukotriene receptors and an inhibitor of the 5-lipoxygenase (5-LOX) enzyme. This unique pharmacological profile positions REV-5901 as a significant tool for investigating the role of leukotrienes in various physiological and pathological processes, including inflammation, allergic reactions, and cancer. This guide provides a comprehensive overview of the core mechanism of action of REV-5901, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

REV-5901 exerts its effects through two primary and interconnected mechanisms that disrupt the leukotriene pathway at different key points:

- **5-Lipoxygenase (5-LOX) Inhibition:** REV-5901 directly inhibits the activity of 5-lipoxygenase, a critical enzyme in the biosynthesis of leukotrienes from arachidonic acid. By blocking this enzyme, REV-5901 prevents the formation of all leukotrienes, including the potent chemoattractant Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) which are powerful bronchoconstrictors and pro-inflammatory mediators.

- **Peptidoleukotriene Receptor Antagonism:** In addition to its enzymatic inhibition, REV-5901 acts as a competitive antagonist at the cysteinyl leukotriene 1 (CysLT1) receptor.^[1] This means it directly competes with cysteinyl leukotrienes (LTC4, LTD4, LTE4) for binding to their receptor, thereby preventing the downstream signaling that leads to smooth muscle contraction, increased vascular permeability, and eosinophil migration.

This dual-action mechanism provides a comprehensive blockade of the leukotriene pathway, making REV-5901 a robust tool for studying leukotriene-mediated pathologies.

Quantitative Data

The following tables summarize the key quantitative parameters that define the potency and efficacy of REV-5901 in various experimental models.

Table 1: In Vitro Inhibition and Binding Constants

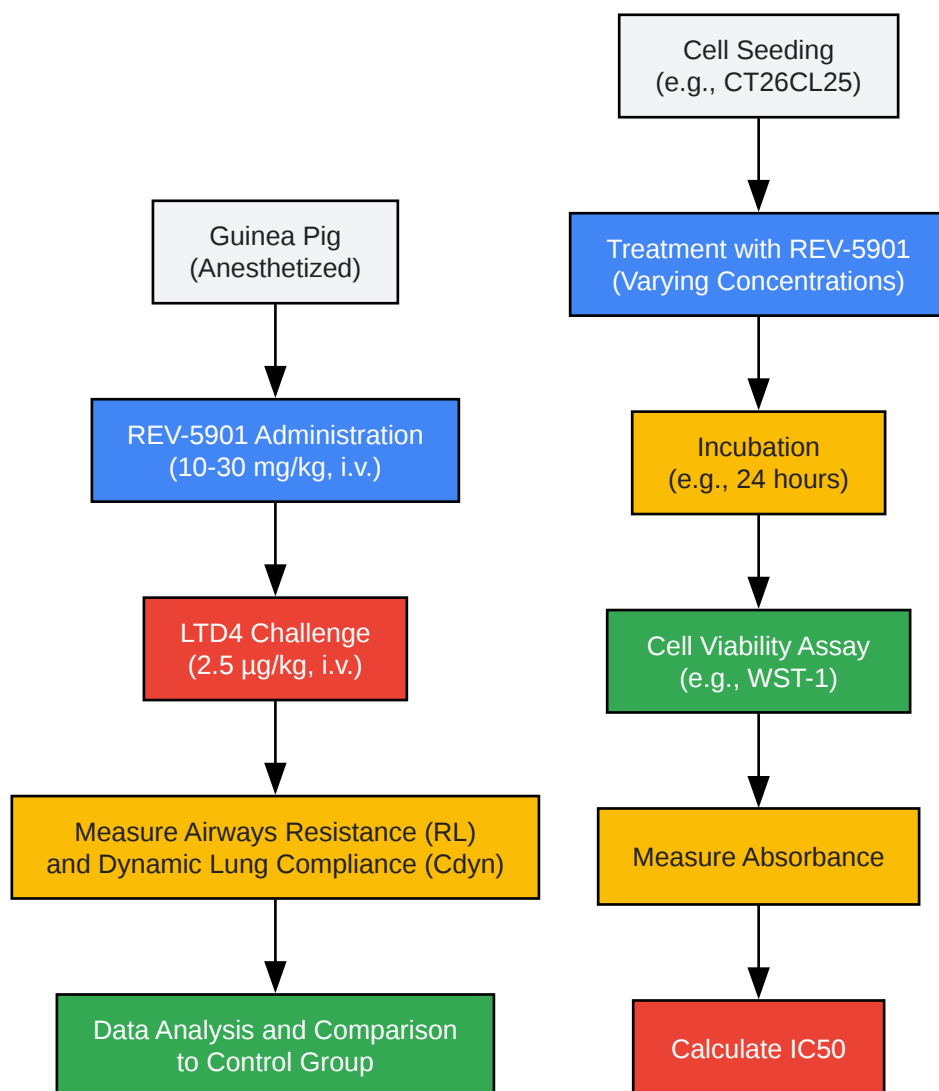
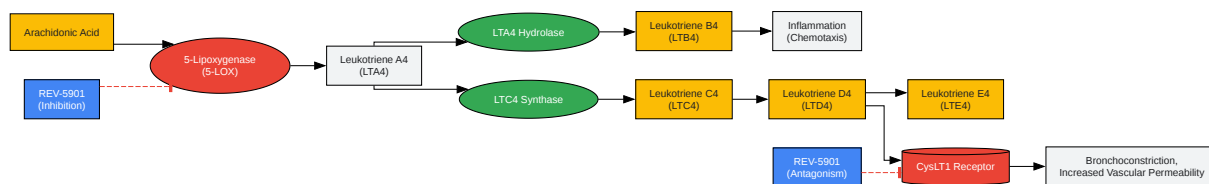
Parameter	Value	Species/System	Reference
Ki vs. [³ H]-LTD ₄ Binding	0.7 μM	Guinea Pig Lung Membranes	[1]
Kb vs. LTC ₄ -induced Contraction	~3 μM	Guinea Pig Parenchymal Strips	
Kb vs. LTD ₄ -induced Contraction	~3 μM	Guinea Pig Parenchymal Strips	
Kb vs. LTE ₄ -induced Contraction	~3 μM	Guinea Pig Parenchymal Strips	
IC ₅₀ vs. A23187-induced LTB ₄ Generation	~2.5 μM	Canine Neutrophils	
IC ₅₀ vs. Antigen-induced iLTD ₄ Release	9.6 ± 2.9 μM	Guinea Pig Lung	
IC ₅₀ vs. Antigen-induced iLTB ₄ Release	13.5 ± 2.2 μM	Guinea Pig Lung	
IC ₅₀ vs. Calcium Ionophore-induced Peptide Leukotriene Release	11.7 ± 2.2 μM	Human Lung	
IC ₅₀ vs. Calcium Ionophore-induced iLTB ₄ Release	10.0 ± 1.1 μM	Human Lung	
IC ₅₀ for Cell Viability (CT26CL25 cells, 24h)	30 μM	Mouse Colon Carcinoma Cells	[1]

Table 2: In Vivo Efficacy

Model	Species	Dose	Effect	Reference
LTD ₄ -induced Bronchoconstriction	Guinea Pig	10-30 mg/kg, i.v.	Substantial inhibition of changes in airways resistance (RL) and dynamic lung compliance (C _{dyn})	[1]
Myocardial Infarct Size Reduction	Dog	10 + 2 mg/kg, i.v.	Reduced infarct size from 56.6 ± 2% to 28.6 ± 3.7% of the hypoperfused zone	
Colon Carcinoma Tumor Growth	BALB/c Mice	30 mg/kg, i.p.	Lacked in vivo efficacy in this model	

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by REV-5901 and the workflows of experiments used to characterize its mechanism of action.



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References

- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
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